![molecular formula C27H25BrN4O4 B2368354 (Z)-2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate d'éthyle CAS No. 534579-23-2](/img/structure/B2368354.png)
(Z)-2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrido[1,2-a]pyrimidines. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The presence of the bromobenzoyl group and the ethyl ester functionality adds to the compound’s chemical diversity and potential reactivity.
Applications De Recherche Scientifique
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, the compound can be explored for its therapeutic effects in treating various diseases.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Méthodes De Préparation
The synthesis of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be achieved through a multi-step process involving various organic reactions. One common method involves the condensation of 3-bromobenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrido[1,2-a]pyrimidine core. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound .
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the bromobenzoyl group makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s imine and ester functionalities allow it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. Additionally, the fused ring structure can facilitate binding to various receptors or enzymes, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other pyrido[1,2-a]pyrimidine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of biological activities.
Pyrido[2,3-d]pyrimidines: These derivatives also feature a fused ring system and have been studied for their potential therapeutic applications.
Quinazolines: Another class of heterocyclic compounds with similar structural features and diverse biological activities
The uniqueness of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity.
Activité Biologique
The compound ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a novel synthetic derivative with potential biological applications, particularly in cancer treatment. This article reviews its biological activity based on recent research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the formation of triazatricyclic structures. Characterization was performed using techniques such as IR spectroscopy, NMR (1H and 13C), and mass spectrometry to confirm the structural integrity of the compound .
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using the MTT assay across various cancer cell lines, including:
- MCF-7 (human breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
- BJ1 (normal skin fibroblast cells)
Results indicated that the compound exhibited selective cytotoxicity against MCF-7 and HCT-116 cell lines. Notably, it demonstrated a significant reduction in cell viability at a concentration of 100 µM after 48 hours of exposure. The percentage of cell death varied among different compounds tested but showed a promising range for further exploration .
IC50 Values
The IC50 values for the compound against MCF-7 and HCT-116 were determined to assess its potency:
Cell Line | Compound | IC50 Value (µg/mL) | % Cell Death |
---|---|---|---|
MCF-7 | Ethyl Compound | 35.1 | 65.2 |
HCT-116 | Ethyl Compound | 18.6 | 75.6 |
These findings suggest that the ethyl compound has a stronger cytotoxic effect compared to doxorubicin in certain contexts .
Further investigations into the mechanism of action revealed that the compound induces DNA fragmentation in cancer cells, which is indicative of apoptosis. The diphenylamine reaction procedure and DNA gel electrophoresis were utilized to confirm these results. The treatments with ethyl compound resulted in significantly higher DNA fragmentation rates compared to untreated controls .
Case Studies
A case study involving the treatment of MCF-7 cells with varying concentrations of the ethyl compound showed dose-dependent responses:
- Low Concentration (10 µM) : Minimal cytotoxicity observed.
- Medium Concentration (50 µM) : Moderate cytotoxicity with observable DNA damage.
- High Concentration (100 µM) : Significant cytotoxicity leading to high levels of DNA fragmentation.
These results underline the importance of concentration in determining the effectiveness of the compound .
Propriétés
IUPAC Name |
ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O4/c1-2-36-27(35)21-16-20-23(29-22-13-6-7-14-31(22)26(20)34)32(19-11-4-3-5-12-19)24(21)30-25(33)17-9-8-10-18(28)15-17/h6-10,13-16,19H,2-5,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUXFSPENYMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)C5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.